molecular formula C19H31F3Sn B1596945 Tributyl(3-(trifluoromethyl)phenyl)stannane CAS No. 53566-38-4

Tributyl(3-(trifluoromethyl)phenyl)stannane

Cat. No. B1596945
CAS RN: 53566-38-4
M. Wt: 435.2 g/mol
InChI Key: LBIOKWLHIBBLEI-UHFFFAOYSA-N
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Description

Tributyl(3-(trifluoromethyl)phenyl)stannane, also known as TBTMS, is an organostannane compound used in organic synthesis. It is a colorless liquid with a boiling point of 140°C and a melting point of -40°C. It is a useful reagent in a variety of organic transformations and is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Preparation of Heterocyclic Compounds

Tributyl(3,3,3-trifluoro-1-propynyl)stannane, a closely related compound, demonstrates efficiency as a reagent for synthesizing various trifluoromethylated heterocyclic compounds. The 1,3-dipolar cycloaddition with diazomethane, phenylazide, and acetonitrile oxide produces trifluoromethyl-pyrazole, -triazole, and -isoxazole, showcasing its utility in constructing functionally rich heterocycles (T. Hanamoto, Yuhko Hakoshima, & Mikio Egashira, 2004).

Stereoselective Hydrostannylation

The compound exhibits valuable properties in the diastereoselective hydrostannylation of allyl and homoallyl alcohols. This process converts alpha,beta-disubstituted allyl alcohols and alpha,gamma-disubstituted homoallyl alcohols into gamma- and delta-stannylated alcohols with notable diastereoselectivity, underlining the compound's role in stereoselective synthesis (Katsukiyo Miura, Di Wang, & Akira Hosomi, 2005).

Palladium-Catalyzed Coupling Reactions

Tributyl(1-fluorovinyl)stannane, another derivative, is prepared efficiently and used in palladium-catalyzed carbonylative cross-coupling reactions with aryl iodides and aryl triflates. This methodology provides a pathway to aryl 1-fluorovinyl ketones under mild conditions, demonstrating the compound's versatility in catalytic coupling processes (T. Hanamoto, K. Handa, & Tomonori Mido, 2002).

Synthesis of Functionalized Stannanes

A study reports the synthesis of tributyl[(methoxymethoxy)methyl]stannane as an intermediate towards hydroxymethyl anion equivalents, highlighting its potential in synthetic organic chemistry for introducing functional groups (R. Danheiser, K. Romines, & H. Koyama, 2003).

properties

IUPAC Name

tributyl-[3-(trifluoromethyl)phenyl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3.3C4H9.Sn/c8-7(9,10)6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIOKWLHIBBLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31F3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380710
Record name tributyl[3-(trifluoromethyl)phenyl]stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl(3-(trifluoromethyl)phenyl)stannane

CAS RN

53566-38-4
Record name tributyl[3-(trifluoromethyl)phenyl]stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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